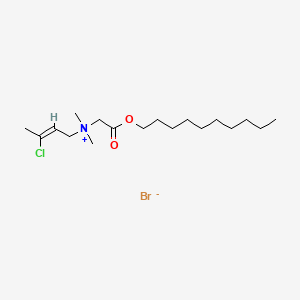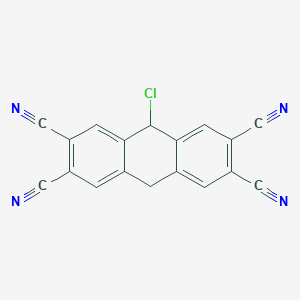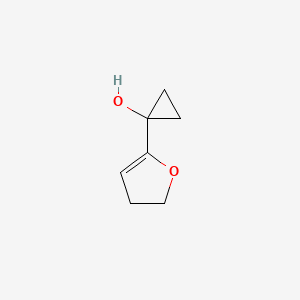
C18H35BrClNO2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C18H35BrClNO2 is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H35BrClNO2 involves multiple steps, typically starting with the preparation of intermediate compounds. The specific synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as halogenation, nitration, and esterification.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions, where they are combined to form the desired product. These reactions often require catalysts and specific reaction conditions, such as controlled temperature and pressure.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
C18H35BrClNO2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving This compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
C18H35BrClNO2: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of C18H35BrClNO2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
C18H35BrClNO2: can be compared with other similar compounds to highlight its uniqueness:
C18H35BrNO2: Lacks the chlorine atom, which may result in different chemical and biological properties.
C18H35BrClNO3: Contains an additional oxygen atom, which may influence its chemical behavior and interactions.
This compound .
Properties
Molecular Formula |
C18H35BrClNO2 |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
[(Z)-3-chlorobut-2-enyl]-(2-decoxy-2-oxoethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C18H35ClNO2.BrH/c1-5-6-7-8-9-10-11-12-15-22-18(21)16-20(3,4)14-13-17(2)19;/h13H,5-12,14-16H2,1-4H3;1H/q+1;/p-1/b17-13-; |
InChI Key |
YQRKRLMAARPKHA-VSORCOHTSA-M |
Isomeric SMILES |
CCCCCCCCCCOC(=O)C[N+](C)(C)C/C=C(/C)\Cl.[Br-] |
Canonical SMILES |
CCCCCCCCCCOC(=O)C[N+](C)(C)CC=C(C)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(morpholin-4-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12627543.png)
![2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12627547.png)
![N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B12627551.png)

![6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12627570.png)

![N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine](/img/structure/B12627593.png)
![6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12627597.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one](/img/structure/B12627606.png)

![8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12627615.png)
![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)


